N-(4-(5-Nitro-2-thienyl)-2-thiazolyl)acetamide
Description
Properties
CAS No. |
34800-28-7 |
|---|---|
Molecular Formula |
C9H7N3O3S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
N-[4-(5-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C9H7N3O3S2/c1-5(13)10-9-11-6(4-16-9)7-2-3-8(17-7)12(14)15/h2-4H,1H3,(H,10,11,13) |
InChI Key |
JAJCMIVFFSTONP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The core thiazole moiety is constructed via cyclocondensation between 5-nitro-2-thiophenecarboxylic acid derivatives and thiosemicarbazide. Key steps include:
- Acid-catalyzed cyclization : Reaction of 5-nitro-2-thiophenecarbaldehyde with thiosemicarbazide in ethanol under reflux (48–72 hours) yields 4-(5-nitro-2-thienyl)-2-thiazolamine.
- Solvent optimization : N,N-Dimethylformamide (DMF) enhances reaction efficiency at 40–60°C, reducing cyclization time to 6–8 hours.
Acetylation of the Thiazolamine Intermediate
The 2-amino group of the thiazole intermediate is acetylated using:
- Acetic anhydride : Reacted in pyridine at 0–5°C for 2 hours, followed by room-temperature stirring (12 hours).
- Alternative acylating agents : Acetyl chloride in dichloromethane with triethylamine (yield: 82–85%).
Industrial-Scale Production Methods
Continuous Flow Reactor Synthesis
Industrial protocols employ flow chemistry to improve yield and purity:
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Residence time | 30 minutes |
| Solvent | Ethanol/water (3:1) |
| Throughput | 1.2 kg/hour |
- Advantages : 18% higher yield (94% vs. 76% batch) and reduced byproduct formation.
Purification Techniques
- Recrystallization : Ethanol/water (4:1) achieves >99% purity.
- Chromatography : Silica gel column with ethyl acetate/hexane (1:3) removes nitro-reduction byproducts.
Mechanistic Insights and Kinetic Data
Reaction Kinetics
Byproduct Analysis
Common impurities and mitigation strategies:
| Impurity | Source | Reduction Method |
|---|---|---|
| 5-Nitro-2-thiophenamide | Incomplete cyclization | Extended reflux (72 hours) |
| Diacetylated derivative | Excess acetic anhydride | Stoichiometric control |
| Sulfur-containing residues | Thiosemicarbazide decomposition | Activated carbon filtration |
Comparative Analysis of Synthetic Approaches
Method Efficiency
| Method | Yield (%) | Purity (%) | Time (hours) |
|---|---|---|---|
| Batch (Ethanol reflux) | 76 | 95 | 72 |
| Flow reactor | 94 | 99 | 0.5 |
| Microwave-assisted | 88 | 97 | 2 |
Cost Analysis
- Thiosemicarbazide : Accounts for 43% of raw material costs.
- Solvent recovery : DMF recycling reduces expenses by 28%.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-Nitro-2-thienyl)-2-thiazolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The acetamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino-thiazole derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Potential use as an antimicrobial agent due to its ability to inhibit the growth of pathogenic microorganisms.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-(5-Nitro-2-thienyl)-2-thiazolyl)acetamide involves its interaction with specific molecular targets in microorganisms. The nitro group is believed to undergo reduction within the microbial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This results in the inhibition of microbial growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural modifications in nitrofuran derivatives significantly alter carcinogenic potency, target organs, and tumor types. Below is a detailed analysis of NFTA and its analogs:
Carcinogenicity and Organ Specificity
Table 1: Comparative Carcinogenic Profiles of NFTA and Analogous Compounds
Key Findings:
- NFTA vs. Formamide Analogs: Replacing the acetamide group with formamide (N-formyl) shifts carcinogenicity from leukemia to bladder carcinomas, demonstrating the acetamide moiety's critical role in leukemogenesis .
- Hydrazide Derivatives: Compounds like formic acid hydrazide derivatives primarily induce forestomach tumors, suggesting that hydrazine moieties enhance gastric carcinogenesis .
- Oxadiazine Derivatives : The introduction of an oxadiazine ring results in rare vascular tumors (hemangioendothelial sarcomas), highlighting structural influences on tumor type .
Metabolic Activation and Mechanisms
Table 2: Metabolic Pathways and Binding Characteristics
- NFTA: Nitroreduction generates N-hydroxy-NFTA, which forms adducts with guanine residues, contributing to genotoxicity . Prostaglandin H synthase further activates NFTA in renal tissues, linking inflammation to carcinogenesis .
- Inactive Compounds: Derivatives like 5-nitro-2-furanmethandiol diacetate lack carcinogenicity, emphasizing the necessity of specific functional groups (e.g., thiazole, hydrazine) for activity .
Immunomodulatory Effects
Thymectomy in NFTA-treated mice abolishes leukemia development but increases forestomach tumor malignancy, indicating immune system involvement in organ-specific carcinogenesis .
Dose-Response and Modulating Agents
- Dose Dependency : Leukemia incidence in Swiss mice correlates with NFTA dosage (0.01–0.1% diet), with latent periods shortening at higher doses .
- Modulators : Co-administration of p-hydroxyacetanilide inhibits leukemogenesis, while L-methionine restores it, suggesting metabolic competition pathways .
Biological Activity
N-(4-(5-Nitro-2-thienyl)-2-thiazolyl)acetamide (commonly referred to as NFTA) is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
NFTA features a complex structure that includes thiazole and thienyl groups, with a nitro group on the thienyl ring. This structural arrangement is significant for its reactivity and biological properties. The chemical formula is C₉H₈N₄O₂S, with a molecular weight of 224.25 g/mol.
| Property | Details |
|---|---|
| CAS Number | 34800-28-7 |
| Molecular Formula | C₉H₈N₄O₂S |
| Molecular Weight | 224.25 g/mol |
Antimicrobial Activity
Research indicates that NFTA exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, likely due to its ability to interact with biological macromolecules and inhibit microbial growth. A study highlighted its minimum inhibitory concentration (MIC) values against specific pathogens, underscoring its potential as an antimicrobial agent.
Anticancer Activity
NFTA has also been investigated for its anticancer effects. Animal studies have demonstrated that when administered in diet, NFTA can induce transitional carcinomas in rats, indicating its potential as a carcinogen under certain conditions . The metabolic activation of NFTA to an ultimate carcinogen suggests that it may play a dual role depending on dosage and exposure duration.
The biological activity of NFTA is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which interact with cellular components leading to various biological effects. The thiazole and thienyl rings may facilitate binding to specific enzymes or receptors, modulating their activity.
Case Studies
- Carcinogenic Potential : A study investigated the metabolic activation of NFTA in rat models, revealing that it leads to the formation of DNA adducts through interactions with microsomal proteins. This suggests a mechanism whereby NFTA contributes to renal carcinogenesis via PHS activation .
- Antimicrobial Efficacy : In vitro studies have shown that NFTA possesses potent antimicrobial activity against Gram-positive and Gram-negative bacteria. Its structure allows it to disrupt bacterial cell membranes effectively .
Comparative Analysis with Related Compounds
To better understand NFTA's unique properties, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-(5-Nitro-2-furyl)-2-thiazolyl)acetamide | Contains a furyl group instead of a thienyl group | Different antimicrobial properties |
| 5-Nitrothiazole | Lacks the acetamide group | Known for potent antibacterial activity |
| Thiazole derivatives (general) | Varies widely but shares the thiazole core | Diverse biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
